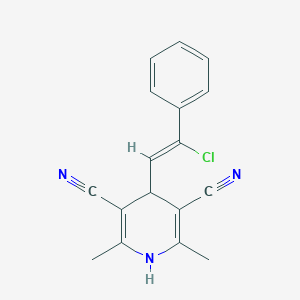![molecular formula C9H9NO3S B396807 1-[(2-Nitrophenyl)sulfanyl]propan-2-one CAS No. 22057-28-9](/img/structure/B396807.png)
1-[(2-Nitrophenyl)sulfanyl]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Nitrophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C₉H₉NO₃S It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety
准备方法
The synthesis of 1-[(2-Nitrophenyl)sulfanyl]propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrothiophenol and 2-bromoacetone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: 2-nitrothiophenol is reacted with 2-bromoacetone under reflux conditions to yield this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-[(2-Nitrophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the sulfanyl group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific reagents used.
科学研究应用
1-[(2-Nitrophenyl)sulfanyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用机制
The mechanism by which 1-[(2-Nitrophenyl)sulfanyl]propan-2-one exerts its effects involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the desired biological effects.
相似化合物的比较
1-[(2-Nitrophenyl)sulfanyl]propan-2-one can be compared with similar compounds such as:
1-[(2-Nitrophenyl)sulfanyl]ethanone: This compound has a similar structure but with an ethanone moiety instead of propan-2-one. It exhibits similar chemical reactivity but may differ in its biological activity and applications.
1-[(4-Nitrophenyl)sulfanyl]propan-2-one: The position of the nitro group on the phenyl ring can influence the compound’s reactivity and biological properties.
1-[(2-Aminophenyl)sulfanyl]propan-2-one: The amino group in place of the nitro group can lead to different chemical and biological behaviors, making it useful for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
属性
IUPAC Name |
1-(2-nitrophenyl)sulfanylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNNBHMFRWKZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(1-phenyl-1H-tetraazol-5-yl)-2-(1-pyrrolidinyl)-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B396724.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(1-pyrrolidinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B396725.png)
![3-[(2,5-Dimethoxyphenyl)sulfanyl]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B396726.png)
![2-(3,5-dichlorophenyl)-1-(3-fluorophenyl)-4,5-dihydro-2H-benzo[e]indazole](/img/structure/B396727.png)
![1-(2,4-Dichlorophenyl)-3-[(2,5-dimethoxyphenyl)sulfanyl]-3-phenyl-1-propanone](/img/structure/B396728.png)
![2-{5-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-pyrazol-1-yl}pyridine](/img/structure/B396731.png)
![2-{4-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B396732.png)
![1-(4-Chlorophenyl)-3-[(3,4-dimethoxyphenyl)sulfanyl]-3-phenyl-1-propanone](/img/structure/B396734.png)
![4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B396736.png)
amino]acetic acid](/img/structure/B396740.png)

![4-[2-Chloro-2-(3-methylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B396745.png)
![5-[1-(3-chlorophenyl)-5-(2-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B396748.png)
![Dimethyl 4-[2-chloro-2-(4-methylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B396754.png)
